molecular formula C7H9N3O2S B2704757 N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide CAS No. 1562511-91-4

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide

Cat. No.: B2704757
CAS No.: 1562511-91-4
M. Wt: 199.23
InChI Key: JQPXCCHSMJYNBI-UHFFFAOYSA-N
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Description

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . This compound is characterized by the presence of a thiazole ring, an acetamide group, and a hydroxyimino functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and hydroxylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 2-aminothiazole is reacted with acetic anhydride to form N-acetyl-2-aminothiazole.

    Step 2: N-acetyl-2-aminothiazole is then treated with hydroxylamine to introduce the hydroxyimino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the hydroxyimino group and the thiazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4(10-12)6-3-13-7(9-6)8-5(2)11/h3,12H,1-2H3,(H,8,9,11)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXCCHSMJYNBI-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CSC(=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CSC(=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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